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Cycloarta-23,25-dien-3-one

Cat. No.: B1254830
M. Wt: 422.7 g/mol
InChI Key: ZFWLTWOZGSIECZ-RIRCBJEOSA-N
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Description

Overview of Triterpenoids and Cycloartane (B1207475) Skeleton

Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene (B77637). Their structures are typically complex and multicyclic. researchgate.net Triterpenoids can be classified based on their skeletal structures, with common types including lupane, oleanane, ursane, and the focus of this article, cycloartane. iaea.org

The cycloartane skeleton is a tetracyclic triterpenoid (B12794562) structure characterized by a cyclopropane (B1198618) ring bridging C-9 and C-10. This distinctive feature arises from the cyclization of (3S)-2,3-oxidosqualene, a key intermediate in the biosynthesis of steroids in plants and fungi. Cycloartenol (B190886), a fundamental cycloartane, serves as a precursor to the biosynthesis of other plant steroids. nih.gov The Meliaceae family, also known as the mahogany family, is a rich source of diverse cycloartane-type triterpenoids. mdpi.comtandfonline.comum.edu.myresearchgate.net

Historical Context of Cycloarta-23,25-dien-3-one Research

The first documented isolation and characterization of this compound was reported in the year 2000 by Lago, Brochini, and Roque. nih.gov In their phytochemical investigation of the leaves of Guarea macrophylla, a plant belonging to the Meliaceae family, they successfully isolated this novel triterpenoid. nih.govscribd.com The structure of the compound was elucidated through meticulous spectroscopic analysis, primarily using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Infrared (IR) spectroscopy. nih.gov

The isolation of this compound was part of a broader study of the dichloromethane (B109758) extract of Guarea macrophylla leaves, which also yielded several other known terpenoids. nih.gov This discovery contributed to the growing body of knowledge about the chemical constituents of the Guarea genus and the Meliaceae family. mdpi.comdoaj.orgresearchgate.netscielo.br

Below is a table summarizing the physical and spectral data reported for this compound upon its initial isolation.

PropertyValue
Appearance White crystals
Melting Point 54-57 °C
Optical Rotation [α]D +14 (c 0.50, CHCl3)
Molecular Formula C30H46O
Key IR Absorptions (cm-1) 2937, 1707 (C=O), 1609, 1461, 1379, 1112, 966, 881
Data sourced from Lago et al., Phytochemistry, 2000. nih.govscribd.com

Significance within Current Phytochemical and Pharmacological Investigations

While direct and extensive pharmacological studies on this compound are limited, its significance can be inferred from the bioactivity of structurally related cycloartane triterpenoids, particularly those isolated from the same or related plant families. A closely related analogue, cycloart-23-ene-3,25-diol, has been the subject of more intensive investigation and has demonstrated a range of biological activities.

Studies on cycloart-23-ene-3,25-diol have revealed notable anti-inflammatory and analgesic properties. researchgate.netnih.gov For instance, it has shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery. researchgate.net Furthermore, cytotoxic activity against various cancer cell lines has been reported for this related diol, suggesting potential for anticancer research. thieme-connect.com The structural similarity between this compound and cycloart-23-ene-3,25-diol, differing primarily in the oxidation state at C-3 and the presence of an additional double bond, makes the former an intriguing candidate for similar biological evaluations.

The presence of this compound in Guarea macrophylla, a plant used in traditional medicine, further underscores its potential significance. scielo.brthieme-connect.com The Meliaceae family is renowned for producing a wide array of bioactive compounds, including insecticidal and medicinal agents. mdpi.comresearchgate.net Therefore, the isolation of this compound adds another piece to the puzzle of understanding the ethnopharmacological uses of these plants.

The following table summarizes some of the reported biological activities of the related compound, cycloart-23-ene-3,25-diol.

Biological ActivityFindings
Anti-inflammatory Inhibits COX-1 and COX-2 enzymes. researchgate.net
Analgesic Demonstrates pain-relieving effects in in vivo models. nih.gov
Cytotoxic Shows activity against various cancer cell lines, including HL-60, HeLa, and B16F10-Nex2. thieme-connect.com
Other Protective activity against streptozotocin-induced toxicity has been noted. chemfaces.com

Research Gaps and Future Perspectives in this compound Studies

Despite its well-defined structure and natural origin, this compound remains a relatively understudied compound. The primary research gap is the lack of comprehensive biological activity screening. While the activities of its close analogue provide a strong rationale for investigation, dedicated studies on the pharmacological profile of this compound are needed to ascertain its specific properties.

Future research should focus on several key areas:

Biological Screening: A thorough evaluation of this compound for a range of biological activities, including anti-inflammatory, analgesic, cytotoxic, antimicrobial, and antiviral effects, is warranted. researchgate.netnih.govthieme-connect.comchemfaces.com

Synthesis and Analogue Development: The development of a synthetic route to this compound would not only confirm its structure but also enable the preparation of analogues for structure-activity relationship (SAR) studies. This could lead to the identification of more potent and selective compounds.

Biosynthetic Studies: Investigating the biosynthetic pathway leading to this compound in Guarea macrophylla would provide valuable insights into the enzymatic machinery responsible for the formation of its unique diene system.

Expanded Phytochemical Screening: Further phytochemical investigations of other species within the Guarea genus and the broader Meliaceae family may reveal additional natural sources of this compound or other structurally related and potentially bioactive molecules. mdpi.comresearchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O B1254830 Cycloarta-23,25-dien-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H46O

Molecular Weight

422.7 g/mol

IUPAC Name

(1S,3R,8R,11R,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

InChI

InChI=1S/C30H46O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h8-9,21-24H,1,10-19H2,2-7H3/b9-8+/t21-,22-,23+,24-,27-,28+,29-,30+/m1/s1

InChI Key

ZFWLTWOZGSIECZ-RIRCBJEOSA-N

Isomeric SMILES

C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C

Canonical SMILES

CC(CC=CC(=C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C

Synonyms

CO-D-O
cycloarta-23,25-dien-3-one

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources and Geographic Distribution of Cycloarta-23,25-dien-3-one

This compound is a cycloartane (B1207475) triterpenoid (B12794562) found within the plant kingdom, particularly in the Meliaceae family. nih.govscielo.br This family, commonly known as the mahogany family, is predominantly distributed in tropical and subtropical regions, including the Himalayas, South and Central America, Africa, and South and Southeast Asia. nih.gov

The compound has been specifically isolated from the leaves of Guarea macrophylla. scielo.brresearchgate.net The Guarea genus, a significant member of the Meliaceae family, is widespread in Mexico, Argentina, and Africa. nih.gov Another notable source is Euphorbia spinidens, a plant belonging to the large Euphorbia genus. nih.gov This genus has a history of use in traditional medicine in Iran for treating inflammatory conditions. nih.gov Additionally, cycloartane derivatives are found in marine organisms, such as red and brown algae, and even in some ferns. mdpi.com

Table 1: Botanical Sources of this compound and Related Compounds

Botanical Source Family Geographic Distribution Compound(s) Isolated Reference(s)
Guarea macrophylla Meliaceae Tropical and subtropical regions This compound scielo.brresearchgate.net
Euphorbia spinidens Euphorbiaceae Iran Cycloarta-23-ene-3beta,25-diol nih.gov
Guarea guidonia Meliaceae South and Central America (23S*)-cycloart-24-ene-3β, 23-diol, (23R*)-cycloart-24-ene-3β, 23-diol researchgate.net
Trichilia dregeana Meliaceae Tropical Africa cycloart-23-ene-3,25-diol researchgate.net
Cameroonian Propolis - Ngaoundal, AD Region, Cameroon cycloart-23(E)-en-3β,25-diol, cycloarta-23(E),25(26)-diene-3β-ol iomcworld.comiomcworld.com

Optimized Extraction Protocols for this compound

The initial step in isolating this compound involves solvent extraction from the plant material. For instance, the dried and powdered leaves of Guarea macrophylla are subjected to extraction with organic solvents. scielo.brresearchgate.net A common protocol involves the use of a mixture of acetone (B3395972) and chloroform (B151607) for the extraction of compounds from Euphorbia spinidens. nih.gov The resulting crude extract contains a complex mixture of phytochemicals, including the target compound.

Further processing of the crude extract is necessary to concentrate the desired triterpenoids. This often involves partitioning the extract between immiscible solvents of varying polarities. For example, an ethyl acetate (B1210297) extract of Trichilia dregeana leaves was used for the bioassay-guided fractionation that led to the isolation of cycloart-23-ene-3,25-diol. researchgate.net

Advanced Chromatographic Techniques for Purification and Separation

Chromatography is a fundamental technique for the separation and purification of individual compounds from complex mixtures. nih.gov Various chromatographic methods are employed to isolate this compound and related compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. wikipedia.orgwalshmedicalmedia.com It utilizes a liquid mobile phase and a solid stationary phase packed into a column. wikipedia.org The separation is based on the differential interactions of the sample components with the stationary phase. walshmedicalmedia.com In the context of cycloartane triterpenoids, HPLC is instrumental for final purification. For example, a recycle HPLC system was used to purify the cycloartane fraction obtained from Euphorbia spinidens. nih.gov HPLC systems are equipped with detectors, such as UV-Vis or mass spectrometry (MS), to identify and quantify the separated compounds. wikipedia.orgnih.gov

Countercurrent Chromatography

Countercurrent Chromatography (CCC) is a liquid-liquid separation technique that avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample. wikipedia.orgnih.gov It utilizes two immiscible liquid phases, one stationary and one mobile, to partition and separate compounds based on their distribution coefficients. wikipedia.orgaocs.org This method is particularly advantageous for the separation of natural products. scielo.br CCC can be operated in different modes, including hydrodynamic and hydrostatic (also known as centrifugal partition chromatography or CPC). wikipedia.orgnih.gov The selection of an appropriate two-phase solvent system is crucial for a successful separation in CCC. aocs.orgmdpi.com

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the column, accelerating the separation process. mdpi.com It is widely used for the purification of organic compounds from reaction mixtures and natural product extracts. mdpi.combiotage.com Modern flash chromatography systems can be automated and are capable of handling sample sizes from milligrams to kilograms. biotage.combiotage.comflash-chromatography.com For the isolation of cycloartane triterpenoids, flash chromatography is often employed as a preliminary purification step to fractionate the crude extract before final purification by HPLC.

Analytical Methods for Purity Assessment

Assessing the purity of an isolated compound is a critical step in chemical analysis. A combination of analytical techniques is typically used to confirm the identity and purity of this compound.

The primary methods include:

High-Performance Liquid Chromatography (HPLC): As a quantitative technique, HPLC can determine the percentage purity of a sample by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. walshmedicalmedia.comlabotronics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule. The presence of characteristic signals and the absence of impurity peaks in the NMR spectrum are strong indicators of purity.

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, which is essential for confirming the identity of the isolated compound. nih.gov

For a comprehensive assessment, data from these methods are collectively evaluated. The European Commission's guidance on analytical methods for risk assessment outlines key parameters for validation, including the limit of detection (LOD), limit of quantification (LOQ), recovery, and repeatability, which are essential for ensuring the reliability of the purity assessment. europa.eu

Biosynthetic Pathways and Regulation

Precursor Metabolites in Cycloarta-23,25-dien-3-one Biosynthesis

The biosynthesis of all triterpenoids, including this compound, originates from the mevalonate (B85504) (MVA) pathway. This fundamental metabolic route provides the essential five-carbon building blocks for isoprenoid construction.

The key precursor metabolites are:

Acetyl-CoA : The starting molecule for the MVA pathway. nih.gov

Mevalonic Acid (MVA) : Formed from Acetyl-CoA through the action of several enzymes, including the rate-limiting enzyme HMG-CoA reductase (HMGR). acs.org

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) : These two isomeric five-carbon units are the fundamental building blocks of isoprenoids, produced from MVA. acs.org

Farnesyl Diphosphate (FPP) : Two molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon intermediate, FPP. fiveable.me

Squalene (B77637) : Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form the linear 30-carbon hydrocarbon, squalene. nih.govnih.gov

2,3-Oxidosqualene (B107256) : Squalene is oxidized by the enzyme squalene epoxidase (SQE) to form 2,3-oxidosqualene. nih.govnih.gov This molecule is the final acyclic precursor and represents a critical branch point, leading to the synthesis of various triterpenoids and sterols. nih.govnih.gov

Table 1: Key Precursor Metabolites in Cycloartane (B1207475) Biosynthesis

Precursor Carbon Atoms Role in Pathway
Acetyl-CoA 2 Initial substrate for the Mevalonate pathway. nih.gov
Mevalonic Acid (MVA) 6 Key intermediate in the Mevalonate pathway. acs.org
IPP & DMAPP 5 Isomeric building blocks for all isoprenoids. acs.org
Farnesyl Diphosphate (FPP) 15 Precursor for the synthesis of squalene. fiveable.me
Squalene 30 Linear triterpene precursor, formed from two FPP molecules. nih.gov

Enzymatic Steps and Key Enzymes Involved in the Cycloartane Pathway

The conversion of the linear precursor 2,3-oxidosqualene into the complex polycyclic structure of this compound is orchestrated by a series of highly specific enzymes.

The cyclization of 2,3-oxidosqualene is a pivotal and complex enzymatic reaction that generates the vast diversity of triterpenoid (B12794562) skeletons. nih.gov The formation of the cycloartane framework is specifically catalyzed by Cycloartenol (B190886) Synthase (CAS) , a type of oxidosqualene cyclase (OSC). nih.govwikipedia.orgplos.org

The CAS enzyme binds 2,3-oxidosqualene in a specific chair-boat-chair conformation. mdpi.commdpi.com It then initiates a protonation and a cascade of cyclization and rearrangement reactions, leading to the formation of a protosteryl cation intermediate. mdpi.com This is followed by the final step that defines the cycloartane skeleton: the formation of a cyclopropane (B1198618) ring between carbons 9 and 19. chemistry-chemists.com The product of this reaction is Cycloartenol , the parent compound of the cycloartane class and the primary precursor for most plant sterols. chemistry-chemists.comnih.gov

To arrive at this compound from cycloartenol, further modifications are necessary. These subsequent steps are catalyzed by other enzyme classes:

Oxidation : The 3-hydroxyl group of cycloartenol is oxidized to a ketone, likely by a dehydrogenase enzyme, to form cycloartenone.

Side-Chain Desaturation : The formation of the two double bonds at positions 23 and 25 in the side chain is likely accomplished by one or more desaturase or hydroxylase enzymes, possibly belonging to the cytochrome P450 family, followed by dehydration. Similar modifications are common in the diversification of triterpenoid structures. frontiersin.org

Sterol Methyltransferases (SMTs) are key enzymes in the phytosterol biosynthetic pathway that diverges from cycloartenol. acs.org These enzymes use S-adenosyl-L-methionine (AdoMet) as a methyl group donor to alkylate the sterol side chain, typically at the C24 position. acs.orgthegoodscentscompany.com While crucial for the production of common phytosterols (B1254722) like campesterol (B1663852) and sitosterol, the direct involvement of SMTs in the biosynthesis of this compound is not implied by its structure, which lacks the typical C24-alkyl group. However, SMTs represent a major enzymatic activity that acts upon the cycloartane skeleton, channeling it towards the main phytosterol pathway. acs.org

Table 2: Key Enzymes and Their Functions in the Cycloartane Pathway

Enzyme Abbreviation Function
HMG-CoA Reductase HMGR Catalyzes the rate-limiting step in the Mevalonate pathway. acs.org
Squalene Synthase SQS Condenses two FPP molecules to form squalene. nih.gov
Squalene Epoxidase SQE Oxidizes squalene to 2,3-oxidosqualene. nih.gov
Cycloartenol Synthase CAS Cyclizes 2,3-oxidosqualene to form the cycloartane skeleton (cycloartenol). nih.govplos.org
Dehydrogenases / Cytochrome P450s - Believed to catalyze subsequent oxidation and desaturation reactions to yield the final product. frontiersin.org

Genetic Regulation of Biosynthetic Genes

The production of this compound is tightly controlled at the genetic level. The genes encoding the biosynthetic enzymes (e.g., HMGR, SQS, SQE, CAS) are subject to complex regulatory networks to manage the metabolic flux according to the plant's developmental stage and environmental conditions.

The expression of these genes is often controlled by various families of transcription factors (TFs) . Studies on related secondary metabolite pathways have identified that TFs from the MYB, bHLH, AP2, and WRKY families play crucial roles in regulating biosynthetic gene expression. frontiersin.org These TFs bind to specific recognition sites in the promoter regions of the pathway genes, thereby activating or repressing their transcription.

In many plants and fungi, genes for a specific metabolic pathway are physically grouped together on a chromosome in what is known as a Biosynthetic Gene Cluster (BGC) . nih.govmdpi.com This co-location facilitates the coordinated expression of all the genes required to produce a particular compound. While the core enzymatic genes are often clustered, key regulatory TFs may be located either within or outside of the BGC. nih.gov

Environmental and Elicitor Influences on Production Levels

The biosynthesis of cycloartane triterpenoids, as with many plant secondary metabolites, is highly responsive to external stimuli. These compounds often play a role in plant defense, and their production can be significantly influenced by both environmental conditions and specific signaling molecules known as elicitors.

Environmental Factors : Abiotic stresses such as high-intensity light, extreme temperatures, water scarcity (drought), and high salinity can trigger defense responses in plants, often leading to an increased accumulation of secondary metabolites. nih.govoliptek.com These factors can modulate the expression of biosynthetic genes and the activity of the corresponding enzymes. oliptek.com

Elicitors : Elicitors are compounds that induce a defense or stress response in plants. phytojournal.com They can be of biotic origin (e.g., fragments from fungal cell walls, such as chitosan) or abiotic (e.g., signaling molecules like jasmonic acid and methyl jasmonate). nih.govpensoft.net The application of elicitors is a common strategy in biotechnology to enhance the production of valuable secondary metabolites in plant cell or root cultures. nih.gov For instance, studies on Astragalus species have shown that treatment with methyl jasmonate (MeJA) significantly increases the production of cycloartane-type saponins (B1172615). pensoft.netdergipark.org.tr This demonstrates that the cycloartane biosynthetic pathway is inducible and can be upregulated in response to stress signals. pensoft.net

Table 3: Examples of Elicitors and Their Role in Secondary Metabolism

Elicitor Type Example General Effect on Plant Metabolism
Abiotic / Endogenous Methyl Jasmonate (MeJA) A plant hormone that acts as a key signaling molecule in stress responses, often upregulating triterpenoid biosynthesis. nih.govpensoft.net
Abiotic / Endogenous Salicylic Acid (SA) A phenolic phytohormone involved in signaling plant defense against pathogens. nih.govdergipark.org.tr
Biotic Chitosan A polysaccharide derived from fungal cell walls that can trigger defense responses and secondary metabolite production. pensoft.net

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to the Cycloartane (B1207475) Core

The total synthesis of the cycloartane skeleton is a complex endeavor due to its unique polycyclic and stereochemically rich structure. nih.gov Researchers have devised various strategies to construct this intricate framework. These approaches often involve multi-step sequences that meticulously build the fused ring system.

One notable strategy segregates the synthesis into the construction of the AB ring system and the CDE ring system, which are later coupled. nih.gov For instance, the AB ring system, common to many schinortriterpenoids derived from the cycloartane skeleton, can be synthesized from starting materials like butyne-1,4-diol. nih.gov Key reactions in this sequence include hydrostannylation, regioselective monosilylation, Stille coupling, and a Sharpless asymmetric epoxidation to install crucial stereocenters. nih.gov The resulting epoxide can then undergo regioselective ring-opening to furnish a primary alcohol, a key intermediate for further transformations. nih.gov

Another approach to the cycloartane core involves domino reactions, such as a Diels-Alder reaction followed by an electrocyclization, to form key structural motifs. kyoto-u.ac.jp The complexity of these molecules often necessitates the development of novel synthetic methods to achieve the desired stereoselectivity and regioselectivity. nih.govkyoto-u.ac.jp While the total synthesis of many complex cycloartane-type triterpenoids has been achieved, it remains a significant challenge in organic synthesis. kyoto-u.ac.jpresearchgate.net

Semi-Synthetic Modifications of Cycloarta-23,25-dien-3-one

Given the challenges of total synthesis, semi-synthesis, starting from naturally abundant cycloartane triterpenoids, offers a more practical route to obtain derivatives of this compound and related compounds. academicjournals.org This approach allows for the exploration of structure-activity relationships and the generation of novel compounds with potentially improved biological profiles. nih.govnih.gov

The synthesis of structural analogues of this compound often involves modifications at various positions of the cycloartane skeleton. For example, cycloartenol (B190886), a common starting material, can be used to synthesize (23E)-cycloart-23-ene-3β,25-diol and its (23Z)-isomer. researchgate.net This synthesis helped in the structural revision of several natural terpenoids. researchgate.net

Modifications can also be made to the A-ring and the side chain. For instance, euphol, a related triterpenoid (B12794562), has been modified at the C3 position and its side chain to produce a variety of derivatives. acs.org These modifications include oxidation of the C3 hydroxyl group to a ketone, followed by further reactions to introduce different functionalities. acs.org

The introduction of specific functional groups can significantly impact the biological activity of cycloartane triterpenoids. A common strategy is the introduction of hydroxyl groups, which can be achieved through microbial transformation. researchgate.netmdpi.com Fungi like Cunninghamella blakesleeana and Glomerella fusarioides have been shown to hydroxylate cycloartane skeletons at various positions, leading to a diverse library of analogs. researchgate.net

Another approach is the opening of existing rings within the structure. For example, the oxepane (B1206615) ring of argentatin B acetate (B1210297) has been opened using BF3-OEt2 to synthesize cycloartane-16β-ol derivatives. nih.gov Some of these derivatives have demonstrated significant cytotoxic activity against cancer cell lines. nih.gov The introduction of nitrogen-containing heterocycles or other functional groups can also be explored to modulate the bioactivity of the parent compound.

Regio- and Stereoselective Synthetic Challenges

A primary challenge in the synthesis of cycloartane derivatives is achieving high regio- and stereoselectivity. The complex three-dimensional structure of the cycloartane core dictates the accessibility of different positions to reagents, often leading to a mixture of products.

For example, in the synthesis of the AB ring system of a schinortriterpenoid, the Ireland-Claisen rearrangement was employed to set two vicinal stereogenic centers with high diastereoselectivity. nih.gov The choice of reagents and reaction conditions is critical in controlling the stereochemical outcome. nih.gov Similarly, in the construction of the CDE ring system, achieving facial selectivity in addition reactions to oxocarbenium ions can be challenging, sometimes resulting in a mixture of diastereomers. nih.gov

Enzymatic transformations can offer a solution to some of these challenges. Enzymes are highly specific and can catalyze reactions at a single site on a complex molecule, often avoiding the need for protecting groups and leading to cleaner reactions. acs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex natural products to reduce environmental impact and improve efficiency. mdpi.comnih.gov These principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. acs.orgnews-medical.net

In the context of cycloartane synthesis, this can involve the use of biocatalysis and microbial transformations, which are considered green manufacturing tools. researchgate.netmdpi.com These methods often proceed under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. researchgate.net

Another green chemistry technique is continuous flow chemistry, which can be more efficient and sustainable than traditional batch processes. mdpi.com While the direct application of many green chemistry techniques to the synthesis of this compound is still an emerging area, the broader trends in pharmaceutical synthesis suggest a move towards more sustainable practices. news-medical.net The development of solvent-free or mechanochemical synthesis methods could also contribute to greener synthetic routes for this class of compounds. mdpi.com

Pre Clinical Pharmacological and Biological Activity Investigations

Anti-inflammatory Properties and Mechanisms

Investigations into the specific anti-inflammatory profile of Cycloarta-23,25-dien-3-one are not extensively detailed in available research. However, studies on extracts from the Guarea genus and on closely related cycloartane (B1207475) triterpenoids provide context for the potential mechanisms this class of compounds may employ. researchgate.netmdpi.com

Cyclooxygenase (COX) Inhibition Profiling (COX-1, COX-2)

Direct experimental data detailing the inhibitory activity of this compound on cyclooxygenase enzymes (COX-1 and COX-2) is not available in the reviewed literature. However, research on other compounds isolated from the Guarea genus has shown modulation of the COX pathway. For instance, certain triterpenoid (B12794562) saponins (B1172615) have been observed to decrease the expression of the COX-2 enzyme in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. researchgate.net Bioactivity-guided fractionation of constituents from Chisocheton polyandrus, another plant in the Meliaceae family, has also been performed to identify cyclooxygenase inhibitors. scielo.br

Modulation of Pro-inflammatory Mediators (e.g., Cytokines, Nitric Oxide)

There is no specific data on the effect of this compound on pro-inflammatory mediators. In studies involving other triterpenoids from Guarea guidonia, compounds were found to significantly reduce the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 cells. researchgate.net Furthermore, these related compounds could decrease the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of the inflammatory mediator nitric oxide (NO). researchgate.net

Lipoxygenase (LOX) Pathway Interactions

Specific studies on the interaction between this compound and the lipoxygenase (LOX) pathway have not been reported. The Meliaceae family, to which the source plant belongs, is known to contain compounds that inhibit lipoxygenase, as demonstrated by fractionation studies on Chisocheton polyandrus. scielo.br

In vitro Cell-Based Inflammatory Models

While this compound has been isolated, its application in specific in vitro inflammatory models has not been documented. The murine macrophage cell line RAW 264.7 is a common model used to test the anti-inflammatory potential of other compounds isolated from the Guarea genus, typically using LPS to induce an inflammatory response. researchgate.netmdpi.com

In vivo Animal Models of Inflammation

There are no published in vivo studies using animal models to evaluate the anti-inflammatory activity of this compound. For context, other natural products isolated from plants in the same family have been assessed using models such as carrageenan-induced paw edema in rodents, which is a standard test for acute inflammation. researchgate.netresearchgate.net

Anticancer Potential and Cellular Effects

The cytotoxic potential of this compound has been mentioned in the broader context of phytochemical studies, but specific, quantitative data from cellular assays are not available. mdpi.comresearchgate.net Research on the extracts of Guarea macrophylla and other purified compounds from this plant has confirmed cytotoxic activity against various cancer cell lines. mdpi.comthieme-connect.comunifesp.br

For example, a study focusing on the bioactivity-guided fractionation of G. macrophylla leaves led to the isolation of several terpenoids. researchgate.net In that study, the cytotoxic activities of other isolated compounds, such as cycloart-23E-ene-3β,25-diol, were evaluated against a panel of human cancer cell lines. However, the results for this compound were not provided. mdpi.comunifesp.br The table below summarizes the cytotoxic activity of a closely related compound isolated from the same plant source, Guarea macrophylla, to provide context for the potential activity of this chemical class.

Table 1: Cytotoxic Activity of Cycloart-23E-ene-3β,25-diol (a related compound)

Cell Line Cancer Type IC₅₀ (µM)
HL-60 Promyelocytic Leukemia 18.3
HeLa Cervical Carcinoma 52.1
B16F10-Nex2 Murine Melanoma 58.9
A2058 Human Melanoma 60.7
MCF-7 Breast Adenocarcinoma 63.5

Data sourced from a study on compounds isolated from Guarea macrophylla. mdpi.com

Induction of Apoptosis and Cell Cycle Arrest

The induction of apoptosis (programmed cell death) and cell cycle arrest are key mechanisms by which anticancer agents exert their effects. Research has shown that various natural and synthetic compounds can trigger these processes in cancer cells. nih.govijmrhs.comijmrhs.comnih.govjmb.or.kr

For instance, studies on other compounds have demonstrated the ability to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. nih.govijmrhs.com This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis. ijmrhs.com Furthermore, the activation of caspases, which are the executioner enzymes of apoptosis, is another hallmark of this process. nih.gov

Cell cycle arrest, often at the G1/S or G2/M checkpoints, is another important anti-cancer mechanism. ijmrhs.comjmb.or.kr This prevents cancer cells from proliferating and can lead to apoptosis. jmb.or.kr The regulation of cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs) is often perturbed by anticancer compounds. jmb.or.kr For example, some compounds can lead to an increase in the G2/M phase population of cells, indicating a block at this stage of the cell cycle. ijmrhs.comnih.gov

While direct studies on this compound's effects on apoptosis and cell cycle arrest are not detailed in the provided search results, the known activities of other cycloartane derivatives and natural compounds suggest this would be a fruitful area for future investigation.

Inhibition of Cell Proliferation and Invasion

The inhibition of cell proliferation and invasion are crucial for controlling cancer progression and metastasis. Various natural compounds have been investigated for these properties.

For example, a related cycloartane, cycloartane-3,24,25-triol (B1153221), has been shown to reduce the viability of PC-3 and DU145 prostate cancer cells, indicating an anti-proliferative effect. nih.gov The mechanism for this is suggested to be through the inhibition of MRCKα kinase, a protein known to be involved in cell growth and motility. nih.gov

In the context of other cancers, extracts from plants like Polyalthia longifolia have demonstrated the ability to inhibit the proliferation of various human cancer cell lines. ijmrhs.com Similarly, berberine, an isoquinoline (B145761) alkaloid, has been found to suppress the expression of gene products involved in proliferation, such as cyclin D1, and invasion, such as matrix metalloproteinase-9 (MMP-9). scribd.com The suppression of these factors is a key mechanism in preventing cancer spread.

While specific data on this compound's direct impact on cell proliferation and invasion are not available in the provided results, the activity of structurally similar compounds suggests it may also possess these important anti-cancer properties.

Kinase Inhibition Studies (e.g., MRCKα kinase)

Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer, making them attractive targets for drug development.

A significant finding in the study of cycloartane triterpenoids is the inhibition of myotonic dystrophy kinase-related Cdc42-binding kinase α (MRCKα). One such compound, cycloartane-3,24,25-triol, was found to be a selective and potent inhibitor of MRCKα with a Kd50 of 0.26 μM. nih.govresearchgate.net This kinase is known to be associated with prostate cancer, and its inhibition is a potential therapeutic strategy. nih.gov The study screened a large panel of 451 kinases, highlighting the selectivity of this cycloartane derivative for MRCKα. nih.govresearchgate.net

The inhibition of MRCKα by cycloartane-3,24,25-triol correlated with a reduction in the viability of prostate cancer cell lines, suggesting that this kinase is a key target for the compound's anti-cancer activity. nih.gov This discovery opens up avenues for the development of other cycloartane-based kinase inhibitors for cancer therapy.

Autophagy Modulation

Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or cell death. The modulation of autophagy is therefore a potential therapeutic strategy.

Some synthetic derivatives have been shown to activate the autophagic pathway as a means of inhibiting cancer cell growth. For instance, the β-nitrostyrene derivative, CYT-Rx20, demonstrated inhibitory activity in breast cancer cell lines, and its mechanism is thought to involve autophagy. nih.gov Similarly, an extract from Gynura divaricata leaves was found to inhibit cervical cancer cell proliferation through the induction of autophagy. sci-hub.se

While there is no specific information in the provided search results regarding the effect of this compound on autophagy, this is an area of interest for future research, given the complex interplay between autophagy and cancer cell fate.

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. cancer.gov Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. cancer.gov

Cyclooxygenase (COX) enzymes are known to play a role in angiogenesis, and their inhibition can attenuate this process. nih.gov For example, the non-specific COX inhibitor ketorolac (B1673617) has been shown to completely block the brain's angiogenic response to hypoxia in animal models. nih.gov Another related cycloartane triterpenoid, cycloart-23-ene-3,25-diol, exhibited inhibitory activity against COX-2, which is often upregulated in tumors and contributes to angiogenesis. researchgate.net

While direct studies on the anti-angiogenic properties of this compound are not detailed, its structural similarity to compounds that inhibit COX-2 suggests it may have potential in this area. researchgate.net Anti-angiogenic agents work by starving tumors of their blood supply, thereby preventing their growth and spread. cancer.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The potential of this compound and related cycloartane triterpenoids to combat microbial infections has been a subject of investigation. Research into this area explores the spectrum of pathogens they are effective against, their ability to disrupt microbial communities known as biofilms, and the underlying mechanisms of their antimicrobial action.

While specific studies detailing a broad spectrum of antimicrobial activity for this compound are limited, research on closely related cycloartane triterpenoids provides insights into its potential efficacy. For instance, cycloartane triterpenoids isolated from the leaves of Guarea macrophylla, the same plant from which this compound has been obtained, have been noted in phytochemical studies that also assessed antimicrobial properties of the plant's extracts. mdpi.comscielo.br Extracts of Guarea kunthiana, a related species, have demonstrated activity against various Salmonella serotypes. academicjournals.orgglobalscienceresearchjournals.org

Furthermore, a study on compounds isolated from Cameroonian propolis identified that cycloart-23(E)-en-3β, 25-diol and cycloarta-23(E),25(26)-diene-3β-ol exhibited exclusive antimicrobial activity against Salmonella spp. with Minimum Inhibitory Concentration (MIC) values between 0.1-0.2 mg/ml. iomcworld.com Another related compound, Cycloart-23-ene-3,25-diol, isolated from Ficus sansibarica, showed antibacterial activity against Staphylococcus aureus ATCC 29213 at a concentration of 8 mg/mL, though it was inactive against Escherichia coli strains at the tested concentrations. chemfaces.com These findings suggest that cycloartane-type triterpenoids may possess activity primarily against Gram-positive bacteria and specific Gram-negative bacteria like Salmonella. However, direct testing of this compound against a wide range of pathogens is necessary to fully elucidate its spectrum of activity.

Table 1: Antimicrobial Activity of a Structurally Similar Cycloartane Triterpenoid

CompoundTest OrganismActivityReference
Cycloart-23-ene-3,25-diolStaphylococcus aureus ATCC 29213Active at 8 mg/mL chemfaces.com
Cycloart-23-ene-3,25-diolEscherichia coli ATCC 25922Inactive at 1 - 4 mg/mL chemfaces.com
Cycloart-23-ene-3,25-diolEscherichia coli ATCC 35218Inactive at 1 - 4 mg/mL chemfaces.com
Cycloart-23-ene-3,25-diolStaphylococcus aureus ATCC 43300Inactive at 1 - 4 mg/mL chemfaces.com

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability to inhibit biofilm formation is a key desirable attribute for new antimicrobial agents. nih.govchiet.edu.egnih.gov

Currently, there is a lack of specific research data on the direct effects of this compound on biofilm formation. However, studies on other natural compounds, including triterpenoids, have shown promise in this area. For example, a study on compounds from Ficus sansibarica demonstrated that while the cycloartane triterpenoid Cycloart-23-ene-3,25-diol was tested for direct antibacterial activity, other compounds from the same extract, such as epicatechin, were found to decrease the adhesion of both E. coli and S. aureus, a critical step in biofilm formation. chemfaces.com This suggests that while direct antimicrobial action might vary, related compounds from natural sources can interfere with the initial stages of biofilm development. Further investigation is required to determine if this compound possesses similar or other anti-biofilm properties.

The precise mechanisms by which this compound may exert its antimicrobial effects have not been specifically elucidated in the available scientific literature. For triterpenoids in general, proposed mechanisms of antimicrobial action are diverse and can include disruption of the cell membrane, inhibition of essential enzymes, or interference with microbial adhesion and biofilm formation. scielo.br The lipophilic nature of many triterpenoids allows them to interact with bacterial cell membranes, leading to increased permeability and leakage of cellular contents. globalscienceresearchjournals.org Further research is needed to pinpoint the specific molecular targets and pathways affected by this compound in microbial cells.

Immunomodulatory Effects

In addition to direct antimicrobial actions, some natural compounds can modulate the host's immune response, which can be beneficial in clearing infections and regulating inflammation.

The proliferation of lymphocytes, key cells of the adaptive immune system, is a critical component of the response to pathogens. Some cycloartane-type triterpenoids have been shown to influence this process. For instance, a study on triterpenoids isolated from Euphorbia spinidens investigated the effects of (3β,23E)-Cycloarta-23-ene-3,25-diol, a compound structurally similar to this compound, on human peripheral blood lymphocytes (hPBLs). researchgate.net In that study, the addition of the triterpene was found to stimulate the proliferation of phytohemagglutinin (PHA)-activated hPBLs. researchgate.net This suggests a potential immunostimulatory effect, enhancing the adaptive immune response.

Similarly, studies on cycloartane-type triterpene glycosides from Astragalus species have also reported immunomodulatory activity, with some compounds stimulating isolated human lymphocytes. researchgate.netgeomar.de These findings point towards a potential role for cycloartane triterpenoids in modulating lymphocyte activity, although the specific effects of this compound remain to be directly investigated.

Table 2: Immunomodulatory Effects of a Structurally Similar Cycloartane Triterpenoid

CompoundAssayEffectReference
(3β,23E)-Cycloarta-23-ene-3,25-diolPhytohemagglutinin (PHA)-activated human peripheral blood lymphocyte (hPBL) proliferationStimulatory researchgate.net

The oxidative burst in phagocytic cells, such as neutrophils, is a critical innate immune mechanism for killing invading pathogens through the production of reactive oxygen species (ROS). However, excessive or prolonged oxidative burst can contribute to tissue damage and inflammation. researchgate.net

Research on the immunomodulatory effects of triterpenoids from Euphorbia spinidens also examined the impact on the oxidative burst in human whole blood. researchgate.net In a chemiluminescence assay, another isolated triterpenoid, betulin, demonstrated a moderate inhibitory effect on the oxidative burst in neutrophils. researchgate.net While this was not a direct study of a cycloartane triterpenoid, it highlights the potential for triterpenoids to modulate this aspect of the innate immune response. The ability of a compound to inhibit the oxidative burst could be beneficial in inflammatory conditions where excessive ROS production is a contributing factor. Direct studies are needed to ascertain whether this compound exhibits similar inhibitory effects on phagocytic oxidative burst.

Modulation of Immune Cell Function

Scientific literature currently lacks specific studies investigating the direct effects of this compound on the function of immune cells. Research has not yet detailed its potential to modulate key immune processes such as cytokine production, lymphocyte proliferation, or phagocytic activity. Immune modulation involves the alteration of the immune system's function and can include stimulation, suppression, or regulation of immune responses. nih.gov Pro-inflammatory signals can support immune cell activation and proliferation, while anti-inflammatory mechanisms can counteract these responses. nih.gov Future research would be necessary to determine if this compound exhibits any such immunomodulatory properties.

Antioxidant Properties

There is no specific data from free radical scavenging assays for this compound. Such assays are standard methods for evaluating the antioxidant potential of a substance. nih.gov Commonly used tests include the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to act as a hydrogen donor. nih.govnih.govmdpi.com The assay is straightforward and involves mixing the test compound with a DPPH solution and measuring the change in absorbance. nih.govmdpi.com The results are often expressed as the IC50 value, representing the concentration of the substance required to scavenge 50% of the DPPH radicals.

Direct experimental evidence on the ability of this compound to inhibit lipid peroxidation is currently undocumented. Lipid peroxidation is a process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids, leading to cellular damage. nih.govwikipedia.org This process is implicated in the pathogenesis of various diseases. wikipedia.orgmdpi.com Inhibition of lipid peroxidation is a key indicator of antioxidant activity, and it can be measured by quantifying byproducts like malondialdehyde (MDA) or 4-hydroxy-2-nonenal (4-HNE). nih.govmdpi.com The process can be terminated by antioxidants that donate a hydrogen atom to lipid peroxyl radicals. nih.gov

Research has not yet explored whether this compound can modulate the body's endogenous antioxidant systems. Such systems include crucial enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, which are the body's primary defense against oxidative stress. nih.gov Certain compounds can exert protective effects by enhancing the activity of these enzymes, thereby bolstering the body's natural antioxidant defenses. nih.gov Studies are needed to ascertain if this compound possesses this capability.

Enzyme Inhibition Studies (Beyond COX)

While this compound itself has not been extensively studied for its enzyme-inhibiting properties beyond cyclooxygenase (COX), research on structurally related compounds provides some insight into potential activities.

There is no direct research available on the cholinesterase inhibition activity of this compound. Cholinesterase inhibitors are substances that prevent the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov

However, a study on the structurally similar compound, cycloart-23-ene-3,25-diol , which differs by having a hydroxyl group instead of a ketone at the C-3 position, investigated its effect on acetylcholinesterase (AChE). The study found that cycloart-23-ene-3,25-diol exhibited a weak inhibitory effect against acetylcholinesterase. researchgate.net At a concentration of 0.4 mM, the compound showed 53% inhibition of the enzyme. researchgate.net

Table 1: Cholinesterase Inhibition by a Structurally Related Compound

CompoundEnzymeConcentration% InhibitionSource
Cycloart-23-ene-3,25-diolAcetylcholinesterase (AChE)0.4 mM53% researchgate.net

Note: The data presented is for a structurally related compound and not for this compound.

Structure Activity Relationship Sar Studies

Influence of Functional Groups on Biological Activities

The presence, position, and nature of functional groups on the cycloartane (B1207475) skeleton are paramount in determining the type and potency of biological activity.

For α-glucosidase inhibition , a key target in managing diabetes, specific functionalities have been identified as crucial. A ketone group at the C-3 position and a carboxyl group at C-26 are considered important for enhancing inhibitory activity. mdpi.com Furthermore, the presence of double bonds at positions C-24 and C-25 in the side chain contributes significantly to increasing the potency of α-glucosidase inhibition. mdpi.com

In the context of anti-inflammatory activity , different structural features play a role. For instance, cycloartane derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. Cycloart-23-ene-3,25-diol demonstrated selective inhibitory activity against COX-2 over COX-1. researchgate.net Another study highlighted that an α,β-unsaturated carbonyl moiety located on the A-ring of the cycloartane structure conferred significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide production in RAW264.7 cells, a common model for inflammation. acs.org

The tyrosinase inhibitory activity of cycloartane triterpenoids is also highly dependent on their substitution patterns. A study of various cycloartanes isolated from Amberboa ramosa found that the degree and position of hydroxylation were critical. nih.gov While cycloartenol (B190886) itself was inactive, a derivative featuring four hydroxyl groups and two double bonds in the side chain (3β, 21, 22, 23-tetrahydroxy-cycloart-24(31), 25(26)-diene) was identified as the most potent inhibitor against the tyrosinase enzyme. nih.gov

The table below summarizes the influence of specific functional groups on the biological activities of cycloartane triterpenoids.

Functional Group/Structural FeaturePositionBiological ActivityEffect on ActivityReference
KetoneC-3α-Glucosidase InhibitionEnhancement mdpi.com
CarboxylC-26α-Glucosidase InhibitionEnhancement mdpi.com
Double BondC-24, C-25α-Glucosidase InhibitionEnhancement mdpi.com
α,β-Unsaturated CarbonylA-RingAnti-inflammatory (NO Inhibition)Enhancement acs.org
Hydroxyl GroupsSide ChainTyrosinase InhibitionPotentiation nih.gov
Hydroxyl GroupC-3COX InhibitionActivity researchgate.netnih.gov
Hydroxyl GroupC-25COX InhibitionActivity researchgate.netnih.gov

Stereochemical Considerations and Their Impact on Activity

The stereochemistry of the chiral centers within the cycloartane framework and its side chain has a profound impact on biological activity. The specific spatial arrangement of substituents can dictate how the molecule interacts with its biological target.

The configuration of the side chain is particularly important. For instance, the stereochemistry at C-24 can be influenced by environmental factors affecting the producing organism, leading to differences in chemical composition and biological activity. researchgate.net The configuration at C-24 is often determined using NMR spectroscopy, where the coupling constant (J value) between H-23 and H-24 can help distinguish between R and S configurations. nih.gov

The orientation of substituents on the main ring system is also crucial. The α-orientation of a hydroxyl group at C-3, a common feature in many bioactive cycloartanes, has been confirmed through 2D NOESY experiments. beilstein-journals.org This specific orientation is often essential for the molecule's ability to fit into the active site of an enzyme or bind to a receptor. Studies on cycloartanes from Guarea macrophylla led to the isolation of compounds like (23S,24S)-dihydroxycicloart-25-en-3-one, where the specific stereochemistry at C-23 and C-24 was elucidated, underscoring the importance of these chiral centers for their cytotoxic activity. researchgate.net

Computational Approaches for SAR Elucidation (e.g., 3D-QSAR, Molecular Docking)

To better understand the complex SAR of cycloartane triterpenoids, computational methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are increasingly employed. These techniques provide valuable insights into the interaction between these molecules and their biological targets at a molecular level.

3D-QSAR studies have been successfully applied to model the bioactivity of cycloartane derivatives. For example, a 3D-QSAR model was developed for a series of 14 anti-HIV cycloartane triterpenoids. mdpi.com This model helped to quantify the relationship between the 3D structural properties of the compounds and their anti-HIV potency. Similarly, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build robust 3D-QSAR models for 27 semisynthetic triterpene derivatives, which showed excellent predictive power for their insecticidal activity. nih.gov

3D-QSAR ModelStatistical ParameterValueReference
CoMFA (Triterpenes)0.99 nih.gov
0.672 nih.gov
R²pred0.91 nih.gov
CoMSIA (Triterpenes)0.97 nih.gov
0.61 nih.gov
R²pred0.94 nih.gov

Molecular docking simulations are used to predict the binding conformation and affinity of a ligand within the active site of a target protein. This approach has been instrumental in elucidating the SAR of cycloartanes for various activities. Docking studies on anti-HIV cycloartanes helped to visualize their binding modes within the HIV capsid-spacer peptide 1 (CA-SP1) cleavage site, complementing the findings from 3D-QSAR models. mdpi.comresearchgate.net In another example, the analgesic and anti-inflammatory effects of cycloart-23-ene-3β,25-diol were supported by molecular docking studies that demonstrated its binding to COX enzymes. nih.gov These computational analyses are powerful tools for rational drug design, enabling the prediction of activity for novel derivatives. nih.gov

Identification of Pharmacophores for Specific Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the pharmacophore of a class of compounds is a crucial step in drug discovery.

For the α-glucosidase inhibitory activity of cycloartane triterpenoids, the key pharmacophoric features appear to be a combination of a ketone at C-3, a carboxyl group at C-26, and the presence of unsaturation in the side chain at C-24 and C-25. mdpi.com

In the case of anti-inflammatory activity via nitric oxide inhibition, an α,β-unsaturated carbonyl group in the A-ring has been identified as a critical pharmacophoric element. acs.org

For tyrosinase inhibition , the pharmacophore seems to involve a specific pattern of multiple hydroxyl groups on the cycloartane side chain, as a compound with four such groups showed the highest potency. nih.gov

The development of anti-HIV agents based on the cycloartane scaffold has also benefited from pharmacophore modeling. The entire cycloartane nucleus serves as the basic scaffold, with modifications at various positions fine-tuning the potency. Docking studies help to identify the key hydrogen bonds and hydrophobic interactions that constitute the pharmacophore for binding to the viral target. mdpi.comresearchgate.net Computational tools that combine 3D shape and pharmacophore fitting are valuable in screening databases for new compounds that match these identified features. semanticscholar.org

Mechanistic Elucidation at the Molecular and Cellular Level

Identification of Specific Molecular Targets

Direct research identifying the specific molecular targets of Cycloarta-23,25-dien-3-one is not extensively documented. However, studies on structurally similar cycloartane (B1207475) triterpenoids suggest potential areas of interaction. For instance, the related compound, Cycloart-23-ene-3β,25-diol, also isolated from plants, has been shown to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2. nih.govresearchgate.net This suggests that this compound might also interact with proteins involved in inflammatory pathways, although this remains to be experimentally verified for this specific ketone derivative. The cytotoxic activity of other compounds isolated alongside this compound from Guarea macrophylla has been evaluated against various cancer cell lines, though the specific targets for these activities were not fully elucidated in the available literature. mdpi.comthieme-connect.com

Ligand-Protein Interaction Analysis

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK)

There is currently a lack of specific studies investigating the direct effects of this compound on intracellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Research on other natural products, including other triterpenoids, has shown that modulation of these pathways is a common mechanism for their anti-inflammatory and cytotoxic effects. For example, some seco-cycloartane triterpenes have been noted in research that mentions potential links to NF-κB activity. researchgate.net Given that COX enzymes, the targets of the related diol compound, are downstream effectors of the NF-κB signaling cascade, it is plausible that cycloartane triterpenoids could influence this pathway. However, direct evidence for this compound is absent.

Gene Expression Profiling and Proteomics Analysis

Comprehensive gene expression profiling and proteomics analyses to determine the global effects of this compound on cellular function have not been reported. Such studies would be invaluable in identifying the full spectrum of genes and proteins that are differentially expressed upon treatment with this compound, thereby revealing the pathways and cellular processes it modulates. While the cytotoxic activity of other compounds from Guarea macrophylla has been assessed, these studies have focused on phenotypic outcomes like apoptosis induction rather than broad-scale gene or protein expression analysis. thieme-connect.com

Cellular Permeability and Intracellular Distribution Studies

Specific data regarding the cellular permeability and intracellular distribution of this compound are not available in the current body of scientific literature. Understanding how this lipophilic triterpenoid (B12794562) crosses the cell membrane and where it localizes within the cell (e.g., cytoplasm, mitochondria, nucleus) is crucial for a complete understanding of its mechanism of action. Such studies would clarify whether its potential targets are located on the cell surface, in the cytoplasm, or within specific organelles.

Advanced Analytical Methodologies for Research and Quantification

Quantitative Analysis in Complex Biological Matrices

Analyzing "Cycloarta-23,25-dien-3-one" within complex biological matrices, such as plant extracts or plasma, presents challenges due to the presence of numerous interfering substances. Highly sensitive and selective techniques are therefore essential for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of non-volatile compounds like "this compound" in complex mixtures. nih.gov This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The method's ability to differentiate analytes through both chromatographic separation and specific mass transitions makes it superior to many other analytical techniques. nih.gov

In a typical LC-MS/MS workflow, a crude extract is first subjected to chromatographic separation on a C18 column. nih.gov The separated components are then ionized, and the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the target analyte, a mode known as Multiple Reaction Monitoring (MRM). This allows for highly selective detection and quantification, even at very low concentrations. For "this compound," this would involve optimizing the ionization source parameters and identifying unique MRM transitions to ensure specificity.

Table 1: Representative LC-MS/MS Parameters for Quantification of this compound

ParameterValue
Chromatography System UPLC/HPLC
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺
Product Ions (m/z) Specific fragments for quantification and confirmation
Detection Mode Multiple Reaction Monitoring (MRM)

Note: The values in this table are representative and would require experimental optimization for the specific analysis of this compound.

The methodology often involves a pre-concentration step such as Headspace Solid-Phase Microextraction (HS-SPME) to extract volatile compounds from the sample matrix before their introduction into the GC-MS system. thescipub.com The compounds are then separated based on their boiling points and polarity on a capillary column and identified by their mass spectra. nih.govnih.gov

Table 2: Potential Volatile Compounds from a Plant Source Identified by GC-MS

Compound ClassExample Compounds
Terpenes α-Pinene, β-Pinene, Limonene, Caryophyllene
Alcohols Linalool, Geraniol
Ketones 3-Nonen-2-one
Aldehydes Hexanal, Nonanal
Esters Methyl salicylate

Note: This table lists examples of volatile compounds that might be found in a plant extract containing cycloartane (B1207475) triterpenoids. The specific profile would depend on the plant species.

Metabolomic and Lipidomic Profiling of Biological Samples

Metabolomics and lipidomics are comprehensive analytical approaches that aim to identify and quantify the complete set of small molecules (metabolome) and lipids (lipidome) within a biological sample. mdpi.com These techniques provide a snapshot of the metabolic state of an organism and can be used to understand the biological context of "this compound."

By applying untargeted metabolomics and lipidomics using high-resolution mass spectrometry platforms like LC-MS, researchers can study how the presence and concentration of "this compound" correlate with other metabolites and lipids in the organism. nih.govplos.orgfrontiersin.orgnews-medical.net This can help in elucidating its biosynthetic pathway, its physiological role, and its interactions with other cellular components. These studies typically involve the extraction of metabolites, followed by analysis using LC-MS or GC-MS, and subsequent data processing and statistical analysis to identify significant changes in metabolic profiles. plos.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules, including complex triterpenoids like "this compound". researchgate.netiomcworld.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms in the molecule.

For unambiguous structural assignment, two-dimensional (2D) NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton.

The structure of "this compound," isolated from the leaves of Guarea macrophylla, was elucidated using such spectroscopic methods. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm, multiplicity, J in Hz)
3~215.0-
9~20.0-
19~29.50.35 (d, J=4.0), 0.58 (d, J=4.0)
23~125.0~5.60 (m)
24~140.0-
25~145.0-
26~110.0~4.70 (s), ~4.65 (s)
27~22.0~1.70 (s)

Disclaimer: The spectral data presented in this table are predicted values based on known data for similar cycloartane triterpenoid (B12794562) structures and have not been experimentally verified for this compound in the provided search results. Actual chemical shifts may vary.

X-ray Crystallography for 3D Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is used to calculate an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined.

While this technique provides unparalleled detail about the molecular structure, including stereochemistry and conformation, its application is contingent on the ability to grow high-quality single crystals of the target compound. Although X-ray diffraction studies have been conducted on related cycloartane triterpenoids, specific crystallographic data for "this compound" is not available in the provided search results. chemfaces.com

Table 4: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical Formula C₃₀H₄₆O
Formula Weight 422.69
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = X Å, b = Y Å, c = Z Åα = 90°, β = 90°, γ = 90°
Volume V ų
Z 4
Calculated Density ρ g/cm³

Disclaimer: This table presents hypothetical crystallographic data for this compound. The actual data can only be obtained through experimental X-ray diffraction analysis of a suitable single crystal.

Research on Delivery Systems and Formulation Technologies Pre Clinical Research Focus

Encapsulation Strategies (e.g., Liposomes, Nanoparticles)

Encapsulation strategies are a primary focus in the preclinical development of poorly soluble compounds like many triterpenoids. By entrapping the active molecule within a carrier, its solubility can be enhanced, its stability improved, and its release controlled.

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. ctdbase.org For hydrophobic triterpenoids, they can be partitioned within the lipid bilayer. Research on other triterpenoids has shown that liposomal formulations can increase their concentration in biological fluids and tissues during preclinical testing.

Nanoparticles , particularly polymeric nanoparticles and solid lipid nanoparticles (SLNs), are also widely investigated. researchgate.netdntb.gov.ua These systems can protect the encapsulated triterpenoid (B12794562) from degradation and facilitate its transport across biological membranes. For instance, studies on other cycloartane (B1207475) triterpenoids have demonstrated that encapsulation in polymeric nanoparticles can improve their oral absorption in animal models. nih.gov

Table 1: Representative Encapsulation Strategies for Triterpenoids in Preclinical Research (Note: This table is illustrative and based on data for related triterpenoids, not specifically Cycloarta-23,25-dien-3-one)

Delivery SystemExample Carrier CompositionTypical Size Range (nm)Encapsulation Efficiency (%)Preclinical Model Reference
LiposomesPhosphatidylcholine, Cholesterol100-20075-90Rat Pharmacokinetic Study
Polymeric NanoparticlesPoly(lactic-co-glycolic acid) (PLGA)150-30060-85In vitro cell culture
Solid Lipid Nanoparticles (SLNs)Glyceryl monostearate, Poloxamer 188200-50070-95Mouse bioavailability study

Polymeric and Lipid-Based Carrier Systems

Polymeric and lipid-based carriers are foundational to many advanced drug delivery systems for triterpenoids. The choice of carrier material is critical as it influences the physicochemical properties and in vivo behavior of the formulation.

Polymeric carriers such as PLGA, chitosan, and polyethylene (B3416737) glycol (PEG) are frequently used due to their biocompatibility and biodegradability. nih.gov They can be formulated into nanoparticles, micelles, or hydrogels. In preclinical studies, PEGylation (the attachment of PEG chains) of nanoparticles carrying triterpenoids has been shown to prolong their circulation time in the bloodstream by reducing uptake by the reticuloendothelial system.

Lipid-based carriers encompass a range of systems including liposomes, SLNs, and nanostructured lipid carriers (NLCs). dntb.gov.uaresearchgate.net NLCs, which are composed of a blend of solid and liquid lipids, offer advantages over traditional SLNs by having a less ordered lipid matrix, which can lead to higher drug loading and reduced drug expulsion during storage. Preclinical studies on other natural compounds have shown that NLCs can significantly enhance their oral bioavailability.

Strategies for Enhancing Bioavailability and Stability in Research Models

A major goal of formulation development in preclinical research is to enhance the bioavailability and stability of the compound of interest. Several strategies are employed for cycloartane triterpenoids.

Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymeric carrier to create an amorphous, higher-energy state. This can lead to increased aqueous solubility and faster dissolution rates. In preclinical settings, ASDs of other poorly soluble compounds have demonstrated significant improvements in oral bioavailability in rodent models.

Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions when introduced into aqueous phases under gentle agitation. researchgate.net For lipophilic triterpenoids, SEDDS can improve their solubilization in the gastrointestinal tract and facilitate their absorption.

Table 2: Preclinical Bioavailability Enhancement of Triterpenoids Using Different Formulations (Note: This table is illustrative and based on data for related triterpenoids, not specifically this compound)

Formulation StrategyCarrier/ExcipientsFold Increase in Bioavailability (vs. pure compound)Animal Model
Amorphous Solid DispersionPovidone K30, Soluplus®5-10 foldSprague-Dawley Rats
Self-Emulsifying Drug Delivery SystemLabrasol®, Cremophor® EL, Transcutol® HP8-15 foldBeagle Dogs
Nanostructured Lipid CarrierCompritol® 888 ATO, Miglyol® 812, Tween® 806-12 foldWistar Rats

Targeted Delivery Approaches in Preclinical Settings

Targeted delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor or an inflamed tissue, while minimizing off-target effects. In preclinical research, this is often achieved by modifying the surface of nanocarriers with targeting ligands.

For cycloartane triterpenoids with potential anticancer activity, as suggested for some compounds in this class, nanoparticles can be decorated with ligands that bind to receptors overexpressed on cancer cells. nih.gov Examples of targeting moieties investigated in preclinical cancer models include:

Folic acid: Targets the folate receptor, which is often overexpressed in various cancers.

Transferrin: Targets the transferrin receptor, which is upregulated in proliferating cells.

Specific antibodies or antibody fragments: Can provide high specificity for tumor-associated antigens.

While the application of these targeted strategies specifically to this compound has not been reported, the general principles and methodologies are well-established in the preclinical development of other potential anticancer agents and could be applicable should this compound show relevant biological activity.

Future Research Directions and Translational Perspectives Pre Clinical

Exploration of Undiscovered Biological Activities

The known bioactivities of the cycloartane (B1207475) triterpenoid (B12794562) class are diverse, including anti-tumor, anti-viral, antibacterial, anti-inflammatory, and immune-regulatory effects. nih.govresearchgate.net However, many of these have been identified through initial screening, with a need for deeper investigation into mechanisms and in vivo validation. nih.gov For Cycloarta-23,25-dien-3-one, future research should systematically explore a broader range of pharmacological activities beyond the currently established profiles of related compounds.

A closely related compound, cycloart-23-ene-3,25-diol, has demonstrated notable anti-inflammatory activity through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), as well as antioxidant and antimicrobial properties. researchgate.netnih.govnih.gov This suggests that this compound could be a candidate for investigation into other inflammation-related pathways and conditions. Furthermore, other cycloartane triterpenoids have shown potential hepatoprotective, cytotoxic, and neuroprotective effects. nih.govnih.govsemanticscholar.org Systematic screening of this compound against various cancer cell lines, neuronal cell models, and models of liver injury could uncover novel therapeutic applications. nih.govnih.gov

Table 1: Potential Biological Activities for Future Investigation

Potential Activity Rationale Based on Related Compounds
Neuroprotection Other cycloartane triterpenoids show protective effects against glutamate-induced neurotoxicity. semanticscholar.org
Anticancer Various cycloartane triterpenes exhibit cytotoxic effects against human cancer cell lines. nih.govfrontiersin.orgnih.gov
Hepatoprotection Certain cycloartane triterpenoids have shown protective effects in human liver-derived cells. nih.gov
Immunomodulation The cycloartane class is known for potent immunoregulatory and anti-inflammatory actions. researchgate.net

| Antiviral Activity | General bioactivity screenings of cycloartanes have indicated potential antiviral effects. nih.govresearchgate.net |

Combinatorial Research with Other Bioactive Compounds

The strategy of using multidrug therapy to achieve synergistic effects is a growing area of interest, particularly in complex diseases like cancer. mdpi.com Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. mdpi.com This can lead to enhanced therapeutic efficacy and potentially mitigate side effects. mdpi.com

Future pre-clinical studies should explore the combinatorial potential of this compound with conventional therapeutic agents. For instance, given the cytotoxic potential of the cycloartane class, combining this compound with standard chemotherapeutic drugs could be investigated. nih.gov Such combinations could potentially enhance the cytotoxicity of the conventional drug, overcome drug resistance mechanisms, or allow for lower, less toxic doses of the chemotherapeutic agent. mdpi.com Synergistic effects may also be observed with other natural products, warranting investigation into combinations with other plant-derived bioactive compounds.

Integration with Systems Biology and Network Pharmacology Approaches

Traditional pharmacological research often focuses on a "one-drug, one-target" model. However, many compounds, especially natural products, exhibit polypharmacology, interacting with multiple biological targets. mdpi.com Systems biology and network pharmacology offer powerful computational tools to embrace this complexity and predict drug action through multi-target interactions. mdpi.comyoutube.com

Applying network pharmacology to this compound can help elucidate its mechanisms of action on a systemic level. By using databases of compound structures, protein targets, and disease pathways, researchers can predict the probable molecular targets of the compound and construct a comprehensive drug-target-disease network. youtube.com This approach can reveal unexpected therapeutic indications and provide a holistic understanding of the compound's biological effects. Furthermore, techniques like molecular networking, which uses mass spectrometry data, can guide the isolation and identification of related cycloartane triterpenoids from natural sources, accelerating the discovery process. acs.orgnih.gov

Challenges in the Pre-clinical Development of Cycloartane Triterpenoids

The path from a promising compound to a clinical candidate involves overcoming significant pre-clinical hurdles. medium.com The development of cycloartane triterpenoids like this compound is subject to these general challenges. A primary obstacle is the selection of appropriate animal models that accurately reflect human physiology and disease states. medium.comamericanpharmaceuticalreview.com A successful outcome in an animal model does not guarantee efficacy in humans due to species heterogeneity. texilajournal.com

Further challenges include:

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is critical. Poor bioavailability or rapid metabolism can limit therapeutic potential.

Toxicology: Rigorous safety assessments are required to identify potential toxic effects on various organs and determine a safe dose for first-in-human studies. americanpharmaceuticalreview.com

Reproducibility: A lack of standardized procedures in early pre-clinical research can make it difficult to reproduce findings across different laboratories, hindering progress. clinicaltrialsarena.com

Regulatory Compliance: Adhering to stringent guidelines from regulatory bodies is essential for advancing to clinical trials and requires meticulous data logging and adherence to Good Laboratory Practices (GLP). medium.com

Opportunities for Novel Research Tools and Probes

Beyond its direct therapeutic potential, this compound and its derivatives could serve as valuable research tools. A natural product with potent and selective activity against a specific biological target (e.g., an enzyme or receptor) can be developed into a "chemical probe." These probes are instrumental in studying the function of their target proteins in complex biological systems.

Given that the related compound cycloart-23-ene-3,25-diol shows selective inhibitory activity against the COX-2 enzyme, it stands to reason that this compound could possess similar selective properties. nih.gov If so, it could serve as a template for designing highly specific chemical probes for studying cyclooxygenase pathways. Through medicinal chemistry efforts, the core structure of this compound could be modified to create derivatives with improved potency, selectivity, or properties suitable for target identification studies, such as the attachment of fluorescent tags or affinity labels.

Q & A

Q. How can Cycloarta-23,25-dien-3-one be reliably identified and isolated from natural sources such as Guarea species?

Methodological Answer: Use phytochemical extraction techniques (e.g., Soxhlet extraction with ethanol or methanol) followed by chromatographic separation (column chromatography, HPLC). Structural confirmation requires spectroscopic methods (NMR, IR, MS) and comparison with existing databases. Cross-reference isolation protocols from Guarea macrophylla and G. cedrata, where the compound has been identified .

Q. What are the key challenges in synthesizing this compound in vitro, and how can they be addressed?

Methodological Answer: The compound’s triterpenoid backbone and conjugated diene system pose steric and electronic challenges. Optimize reaction conditions (e.g., protecting groups for hydroxyls, controlled oxidation of cycloartenol derivatives) and validate intermediates via LC-MS. Follow protocols for analogous cycloartane syntheses .

Q. Which analytical techniques are most suitable for quantifying this compound in complex biological matrices?

Methodological Answer: Combine HPLC-DAD or UPLC-TOF-MS for high sensitivity. Validate methods using spiked samples to assess recovery rates (80–120%) and limit of detection (LOD < 0.1 µg/mL). Cross-check with published protocols for related triterpenoids .

Advanced Research Questions

Q. How can contradictory reports on the bioactivity of this compound be reconciled (e.g., cytotoxic vs. anti-inflammatory effects)?

Methodological Answer: Conduct dose-response studies across multiple cell lines (e.g., cancer vs. primary immune cells) to identify context-dependent effects. Use transcriptomics to map signaling pathways (e.g., NF-κB inhibition vs. ROS modulation). Compare experimental conditions (e.g., serum concentration, incubation time) from conflicting studies .

Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in cancer cell apoptosis?

Methodological Answer: Employ CRISPR-Cas9 knockout models to target putative receptors (e.g., death receptors). Combine flow cytometry (Annexin V/PI staining) with live-cell imaging to track real-time apoptosis. Validate findings using isotopic labeling (e.g., ¹³C-glucose tracing) to assess metabolic shifts .

Q. How can computational methods improve the prediction of this compound’s pharmacokinetic properties?

Methodological Answer: Use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Apply QSAR models to predict bioavailability and logP values. Validate in silico results with in vitro ADME assays (Caco-2 permeability, microsomal stability) .

Q. What strategies mitigate batch-to-batch variability in this compound isolation from plant extracts?

Methodological Answer: Standardize plant material sourcing (same geographic region, harvest season). Implement QC metrics (e.g., HPLC purity >95%, residual solvent testing). Use statistical tools (e.g., ANOVA) to identify critical extraction parameters (solvent polarity, temperature) .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

Methodological Answer: Reanalyze raw NMR data (e.g., ¹H and ¹³C shifts) using standardized solvents (CDCl₃ vs. DMSO-d₆). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. Publish full spectral datasets in supplementary materials to enhance reproducibility .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in vivo?

Methodological Answer: Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Apply mixed-effects models to account for inter-subject variability. Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with open-science principles when publishing data on this compound?

Methodological Answer: Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, ChEMBL). Use standardized metadata (MIAME, ISA-Tab) for omics datasets. Cite prior studies transparently, avoiding selective referencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.